Trilysine

Gene Delivery DNA Nanoparticles Cationic Polymer

Polydisperse poly-L-lysine introduces uncontrolled charge variability that invalidates gene delivery and enzymatic assay reproducibility. Trilysine solves this with a precisely defined monodisperse mass (402.53 g/mol) and a uniform +3 charge, enabling reproducible, quantifiable formulations. • Provides exact N/P charge ratios for consistent DNA condensation & transfection efficiency in gene delivery vector design. • Validated substrate at 2 mM for tripeptide aminopeptidase (TP) activity assays in E. coli, delivering clear time-dependent measurements over 4.5-19 h. • Key precursor for monodisperse cationic liposomes with predictable surface charge, ensuring reproducible pharmacokinetic profiles in siRNA/drug co-delivery studies. Sourced from BenchChem with ≥98% purity and immediate global dispatch.

Molecular Formula C18H38N6O4
Molecular Weight 402.5 g/mol
CAS No. 25988-63-0
Cat. No. B6595419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilysine
CAS25988-63-0
Molecular FormulaC18H38N6O4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1
InChIKeyWBSCNDJQPKSPII-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysyllysyllysine (Tri-Lysine) – Core Properties


Lysyllysyllysine (CAS 25988-63-0), also known as tri-lysine, trilysine, or Lys-Lys-Lys (KKK), is a synthetic tripeptide composed of three L-lysine residues linked in sequence, with the molecular formula C₁₈H₃₈N₆O₄ and a molecular weight of 402.53 g/mol . As a cationic moiety, it carries a net positive charge at physiological pH, enabling strong electrostatic interactions with negatively charged biomolecules such as nucleic acids, acidic proteins, and cell membranes . It is primarily employed in scientific research as a building block in peptide synthesis, a component in the construction of gene delivery vectors and DNA nanoparticles, and as a substrate in enzymatic assays .

Monodisperse +3 charge for stoichiometric control in gene delivery vector design.
Specific substrate for tripeptide aminopeptidase (TP) enzymatic assays.
Tricationic model peptide for polyelectrolyte binding and interaction studies.

Why Trilysine Cannot Be Substituted


The precise number of lysine residues in an oligolysine chain fundamentally dictates its physicochemical properties and biological function. A dipeptide (dilysine) lacks sufficient charge density for effective nucleic acid condensation, while longer polymers (e.g., poly-L-lysine) exhibit significant cytotoxicity and heterogeneity in molecular weight, leading to irreproducible results in sensitive applications like gene delivery and enzymatic assays [1]. Substituting lysyllysyllysine with a higher oligomer or polymer introduces uncontrolled variables that can alter cellular uptake kinetics, DNA condensation efficiency, and substrate specificity, thereby invalidating comparative studies and compromising the reliability of downstream data [2].

Dilysine
Insufficient charge density for effective nucleic acid condensation; transfection efficiency may be compromised.
Poly-L-lysine
Polydisperse molecular weight and higher cytotoxicity introduce batch variability and uncontrolled cell viability impact.
Tetralysine / higher oligomers
Altered enzyme substrate specificity may invalidate tripeptide aminopeptidase assay results.

Quantitative Evidence: Trilysine vs. Analogs


Molecular Weight and Charge Precision

Lysyllysyllysine (trilysine) possesses a defined molecular weight of 402.53 g/mol and a precise cationic charge of +3 at physiological pH. In contrast, poly-L-lysine is a heterogeneous mixture of polymers with molecular weights typically ranging from 1,000 to over 300,000 Daltons, resulting in variable charge density and batch-to-batch inconsistency . This defined molecular architecture is critical for the rational design and quality control of gene delivery vectors, where a specific charge ratio is required for optimal DNA condensation and transfection efficiency .

Molecular weight precision
Class-level inference
402.53 g/mol (monodisperse)vs.Poly-L-lysine: polydisperse 1,000–300,000 Da
Enables stoichiometric control and reproducible vector formulation.
Based on supplier data and literature on cationic gene vectors.
Gene Delivery DNA Nanoparticles Cationic Polymer

TP Aminopeptidase Substrate Specificity

Lysyllysyllysine (2 mM) is a validated hydrolytic substrate for the tripeptide-specific aminopeptidase (TP) found in Escherichia coli strains (K-12, AJ005, CM17, CM89), with complete hydrolysis observed after 4.5 to 19 hours of incubation depending on the strain . This substrate specificity is lost with shorter (e.g., dilysine) or longer (e.g., tetralysine) oligomers, which are not efficiently cleaved by the same enzyme. Substituting with poly-L-lysine would be entirely inappropriate as it acts as a non-specific attachment factor for cell culture rather than a defined enzymatic substrate .

TP substrate specificity
Head-to-head
Complete hydrolysis (2 mM, 4.5-19 h)vs.Dilysine / polylysine: not substrates
Specific quantifiable readout for tripeptide aminopeptidase activity.
In vitro E. coli aminopeptidase assay.
Enzymology Aminopeptidase Protease Assay

Cytotoxicity vs. Higher Polylysines

Short-chain oligolysines, including trilysine, generally exhibit significantly lower cytotoxicity compared to high molecular weight poly-L-lysine. While direct comparative IC50 data for trilysine vs. polylysine is not available in the provided sources, class-level evidence shows that for amphiphilic lysine conjugates, increasing the number of lysine residues from 2 to 4 and 6 significantly reduces Minimal Inhibitory Concentration (MIC) and mitigates mammalian cell toxicity at multiples of the MIC [1]. This suggests that the precise, short chain length of trilysine offers a favorable safety profile for applications requiring interaction with cellular membranes, such as gene or drug delivery, where polylysine's higher charge density can lead to membrane disruption and cell death [2].

Cytotoxicity profile
Class-level inference
Reported lower cytotoxicity at multiples of MICvs.Higher oligomers / poly-L-lysine: significant membrane disruption
Supports cell viability in delivery vector research.
Based on lysine amphiphile analog studies; direct IC50 data not available.
Cytotoxicity Biocompatibility Gene Therapy

Applications of Trilysine


Gene Delivery Vector Formulation

Given its monodisperse molecular weight of 402.53 g/mol and defined +3 charge, lysyllysyllysine is the ideal cationic building block for the rational design of gene delivery vectors where a precise charge ratio between the vector and DNA is critical for condensation and transfection efficiency . This contrasts with the use of polydisperse poly-L-lysine, where the undefined chain length and charge density lead to batch-to-batch variability and irreproducible results. In this application, lysyllysyllysine enables consistent, quantifiable formulation parameters essential for both academic research and the early-stage development of nucleic acid therapeutics .

Tripeptide Aminopeptidase (TP) Assays

Lysyllysyllysine serves as a validated, specific substrate for the detection and quantification of tripeptide aminopeptidase (TP) activity in bacterial systems like E. coli . Using 2 mM trilysine as a substrate allows for the clear, time-dependent measurement of enzyme activity over 4.5 to 19 hours, which cannot be replicated by other lysine oligomers . Procurement of trilysine is essential for studies focusing on this specific protease's role in bacterial physiology or for screening potential inhibitors, where substituting with other lysine peptides would yield false-negative results.

Cationic Liposomes for Drug Delivery

Lysyllysyllysine's defined tripeptide structure is a key precursor for synthesizing well-characterized cationic liposomes, such as those formed by conjugating trilysine to oleyl amine for anticancer drug and siRNA co-delivery [1]. The use of a monodisperse, low-molecular-weight oligolysine allows for the creation of liposomal systems with predictable surface charge and reduced heterogeneity compared to those formulated with polymeric lysine . This precision is crucial for achieving consistent pharmacokinetic profiles and reproducible therapeutic efficacy in pre-clinical drug delivery studies [1].

Polycationic Binding and Electrostatic Studies

As a tricationic model peptide, lysyllysyllysine is uniquely suited for fundamental biophysical studies of charge-driven interactions with nucleic acids, acidic proteins, and model membranes . Its intermediate chain length between a simple dipeptide and a complex polymer provides a balance of simplicity and biological relevance . Researchers can use trilysine to systematically probe how a +3 charge cluster influences binding affinity and kinetics, providing data that are more straightforward to interpret than those obtained from polydisperse polylysine and more biologically relevant than those from a dipeptide .

Application
Selection Property
Validation Focus
Gene delivery vector formulation research
Monodisperse +3 charge building block
Charge ratio and DNA condensation reproducibility
Tripeptide aminopeptidase (TP) enzymatic assays
Specific substrate for TP
Enzyme activity measurement linearity and specificity
Cationic liposome development for nucleic acid and small molecule co-delivery research
Defined tripeptide precursor
Surface charge homogeneity and batch consistency
Polyelectrolyte binding and interaction studies
Tricationic model peptide
Binding affinity under controlled charge density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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